molecular formula C19H15N3O4 B5618673 N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide

Cat. No. B5618673
M. Wt: 349.3 g/mol
InChI Key: YKPUKUNSWNPUOE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetamide derivatives, including N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide, often involves multi-step reactions starting from basic aromatic compounds or intermediates. For example, Ramalingam et al. (2019) discuss the synthesis of acetamide derivatives using a common intermediate, which could provide insights into similar synthesis pathways for our compound of interest (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Molecular Structure Analysis

Investigations into the molecular structure of acetamide derivatives, akin to the compound , typically utilize techniques such as X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR). For instance, Lukose et al. (2015) utilized these methods to detail the molecular structure and confirm the synthesized structure through experimental and theoretical means, highlighting the utility of these techniques in analyzing similar compounds (Lukose et al., 2015).

Chemical Reactions and Properties

Acetamide derivatives undergo a variety of chemical reactions, reflecting their reactive nature. These reactions are pivotal for understanding the chemical properties of such compounds. The study by Rehman et al. (2016) on the synthesis and reaction behavior of N-substituted derivatives of acetamides provides a foundation for understanding the chemical reactions and properties of our compound, demonstrating the potential reactivity and interaction with various chemical agents (Rehman et al., 2016).

Physical Properties Analysis

The physical properties of acetamide derivatives, including solubility, melting point, and crystal structure, are essential for their characterization and application in various fields. Nayak et al. (2014) provide an example of characterizing these properties through experimental analysis, offering insights that could be applicable to the compound (Nayak et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O4/c23-18(20-14-6-8-16-17(10-14)26-12-25-16)11-22-19(24)9-7-15(21-22)13-4-2-1-3-5-13/h1-10H,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKPUKUNSWNPUOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1,3-benzodioxol-5-yl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

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